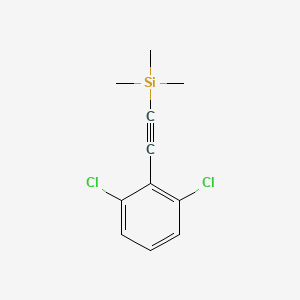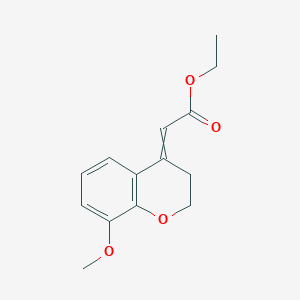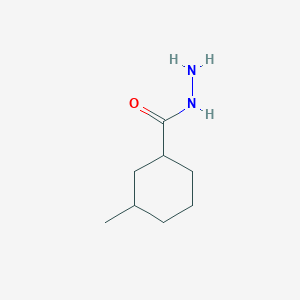
((2,6-Dichlorophenyl)ethynyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,6-Dichlorophenyl)ethynyl)trimethylsilane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2,6-dichlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2,6-dichloroiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions include:
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylamine
Temperature: Room temperature to 60°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: ((2,6-Dichlorophenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as halides or organometallic compounds in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Coupling: Palladium or nickel catalysts under inert atmosphere.
Major Products:
Substitution: Formation of substituted phenylacetylene derivatives.
Oxidation: Formation of 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: ((2,6-Dichlorophenyl)ethynyl)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and polymers .
Biology and Medicine: The compound is explored for its potential in drug discovery and development, especially in the synthesis of bioactive molecules and pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and specialty coatings .
Mecanismo De Acción
The mechanism of action of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group allows for coupling and substitution reactions, while the trimethylsilyl group can be easily removed or replaced, facilitating the formation of diverse chemical structures .
Comparación Con Compuestos Similares
- (Phenylethynyl)trimethylsilane
- (4-Bromophenyl)ethynyltrimethylsilane
- (2,4-Dichlorophenyl)ethynyltrimethylsilane
Comparison: ((2,6-Dichlorophenyl)ethynyl)trimethylsilane is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, affecting their chemical behavior and applications .
Propiedades
Fórmula molecular |
C11H12Cl2Si |
|---|---|
Peso molecular |
243.20 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12Cl2Si/c1-14(2,3)8-7-9-10(12)5-4-6-11(9)13/h4-6H,1-3H3 |
Clave InChI |
HGDBHXXSLKYSQW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)



![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)

![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)


![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)




